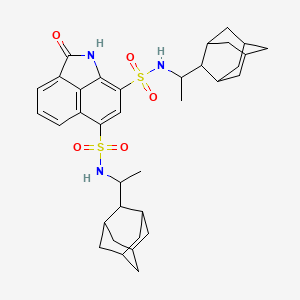
C35H45N3O5S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Aplicaciones Científicas De Investigación
Photocatalytic Degradation of Micropollutants : A study by Yang et al. (2019) discusses the use of a D35 dye-sensitized photocatalyst, D35-TiO2/g-C3N4, for the efficient photodegradation of micropollutants under visible light. This research indicates the potential of similar compounds in environmental remediation, particularly in water purification (Yang et al., 2019).
Radioactive Decay and Chemical Changes : Strauss (1958) explored the concept of transmutation in biological systems, where radioactive decay like S35 leads to chemical changes. This type of research might be relevant to understand the behavior of compounds with similar structures under radioactive conditions (Strauss, 1958).
Anti-Apoptotic Properties in Biotechnology : Sahdev et al. (2009) reviewed the applications of the Baculovirus P35 protein, known for its anti-apoptotic and antioxidant properties. This research is significant for understanding how compounds with similar structures might be used in therapeutic applications (Sahdev et al., 2009).
Corrosion Studies in Industrial Applications : Lipiński and Pietraszek (2022) investigated the corrosion resistance of carbon steel C35 in animal slurry. This research could be relevant for understanding the stability and durability of similar compounds in corrosive environments (Lipiński & Pietraszek, 2022).
Enzyme Catalysis in Organic Synthesis : Fasan (2012) discussed the development of P450 enzymes for the controlled oxidation of C–H bonds. Research on enzyme catalysis could provide insights into the reactivity and potential synthetic applications of similar compounds (Fasan, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-N,8-N-bis[1-(2-adamantyl)ethyl]-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N3O5S2/c1-17(31-23-8-19-6-20(10-23)11-24(31)9-19)37-44(40,41)29-16-30(34-33-27(29)4-3-5-28(33)35(39)36-34)45(42,43)38-18(2)32-25-12-21-7-22(14-25)15-26(32)13-21/h3-5,16-26,31-32,37-38H,6-15H2,1-2H3,(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTLHHWBEKQZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC(=C5C6=C4C=CC=C6C(=O)N5)S(=O)(=O)NC(C)C7C8CC9CC(C8)CC7C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


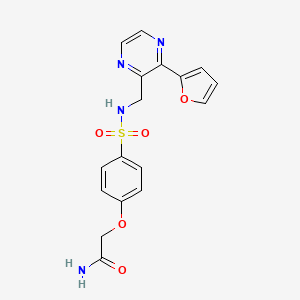
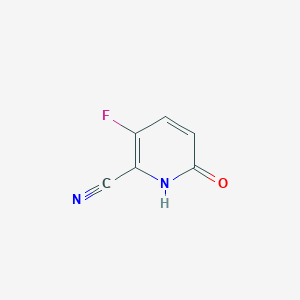
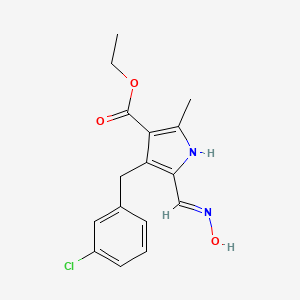
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2504762.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)
![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)

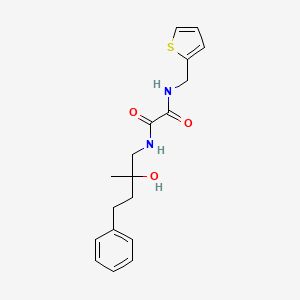
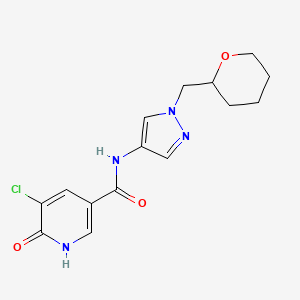

![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)

